6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline is a synthetic compound that serves as a crucial intermediate in the multi-step synthesis of Neratinib []. Neratinib is an irreversible tyrosine kinase inhibitor that targets members of the epidermal growth factor receptor (EGFR) family, including HER2 []. This compound plays a vital role in the development of Neratinib and its related substances.
Several synthetic routes have been explored for the production of 6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline. One approach involves a multi-step synthesis starting from 2-amino-4,5-dimethoxy-benzoic acid. The process involves cyclization, selective demethylation, acetyl protection, chlorination, substitution with 3-chloro-4-fluoro-benzenamine, and deprotection to yield the desired compound [].
Another method involves a seven-step synthesis where the key step is the basic cyclization of o-[(2-cyanovinyl)amino]benzoate using tBuONa/tBuOH system to yield 3-cyano-4-hydroxyquinoline. This method claims to be cost-effective and commercially viable for large-scale production [].
The primary application of 6-Amino-4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethyloxyquinoline is in the synthesis of Neratinib []. This compound serves as a key intermediate, providing the necessary structural framework for the subsequent chemical modifications leading to the final drug molecule. The presence of this intermediate highlights the importance of multi-step synthesis in drug discovery and development.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: